

## Introduction and Basic Properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: Gsk-Isd1**

Cat. No.: S005651

[Get Quote](#)

**GSK-LSD1** is a potent, selective, and cell-active chemical probe for the epigenetic eraser **Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A)** [1] [2]. LSD1 is a **flavin adenine dinucleotide (FAD)-dependent enzyme** that catalyzes the removal of mono- and di-methyl groups from histone H3 lysine 4 (H3K4) and lysine 9 (H3K9), primarily functioning as a transcriptional co-repressor but also capable of activation in specific contexts [3] [4].

## Key Chemical Properties

The table below summarizes the fundamental chemical characteristics of **GSK-LSD1**:

| Property          | Value / Description                                                   |
|-------------------|-----------------------------------------------------------------------|
| Molecular Weight  | 216.2 g/mol (freebase); 289.2 g/mol (di-HCl salt) [1]                 |
| Molecular Formula | C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> [1]                    |
| IUPAC Name        | N-(2-phenyl-cyclopropyl)-piperidin-4-amine [1]                        |
| Structure Type    | <i>trans</i> -racemic, irreversible mechanism-based inhibitor [1] [4] |
| Solubility        | Typically used as a water-soluble dihydrochloride salt [1]            |

## Probe Characterization and Validation

## Biochemical and Cellular Potency

**GSK-LSD1** has been rigorously characterized for its ability to inhibit LSD1.

| Validation Type     | Parameter                                           | Value / Result                    |
|---------------------|-----------------------------------------------------|-----------------------------------|
| Biochemical Potency | IC <sub>50</sub> against LSD1                       | 16 nM [1]                         |
|                     | K <sub>iapp</sub>                                   | 160 nM [2]                        |
| Cellular Potency    | Average EC <sub>50</sub> (Gene Expression & Growth) | < 5 nM [1]                        |
| Selectivity         | Related FAD enzymes (LSD2, MAO-A/B)                 | > 1000-fold selective [1] [2]     |
|                     | Panel of 55 off-targets (GPCRs, etc.)               | Largely inactive at 10 μM [1] [2] |

## Mechanism of Inhibition

**GSK-LSD1** is an **irreversible, mechanism-based inhibitor**. Its kinetic characterization is consistent with a reversible binding step followed by a time-dependent, covalent inactivation of the enzyme [2]. The inhibition parameters are summarized below:

| Kinetic Parameter                                           | Value                                              |
|-------------------------------------------------------------|----------------------------------------------------|
| k <sub>inact</sub> (inactivation rate constant)             | 0.13 ± 0.01 min <sup>-1</sup> [2]                  |
| k <sub>inact</sub> / K <sub>iapp</sub> (overall efficiency) | 0.81 ± 0.06 min <sup>-1</sup> μM <sup>-1</sup> [2] |

## Mechanisms of Action

**GSK-LSD1** inhibits LSD1 through a covalent mechanism and disrupts critical protein complexes, leading to altered gene expression programs.

## Direct Target Engagement and Complex Disruption

The diagram below illustrates the mechanistic basis of **GSK-LSD1** action and its downstream transcriptional and phenotypic consequences.



[Click to download full resolution via product page](#)

This diagram shows that **GSK-LSD1** covalently binds the FAD-binding site within LSD1, leading to two major consequences:

- **Disruption of the LSD1-CoREST Complex:** This leads to the displacement and subsequent degradation of the essential complex subunit HMG20B [3].
- **Prevention of Transcription Factor Binding:** It blocks the interaction between LSD1 and the SNAG domain of transcription factors like GFI1B, which is critical for recruiting LSD1 to specific genomic sites [4].

The ultimate biological outcomes are **transcriptional derepression** of genes normally silenced by LSD1 (e.g., neuronal and neonatal genes), leading to **cellular differentiation, cell cycle arrest, and apoptosis** [3] [5] [6].

## Research Applications

**GSK-LSD1** has been utilized to investigate the role of LSD1 in various biological contexts and disease models, revealing its critical functions.

## Cancer Biology and Therapy

| Cancer Type                         | Key Findings with GSK-LSD1                                                                        | Proposed Mechanism                                                                                                  |
|-------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| <b>Acute Myeloid Leukemia (AML)</b> | Induces differentiation and disrupts self-renewal; synergizes with GSK3 inhibitors [6].           | Disruption of LSD1-GFI1B interaction on chromatin; activation of interferon and differentiation genes [4] [6].      |
| <b>Merkel Cell Carcinoma (MCC)</b>  | Essential for MCC proliferation in vitro and in vivo; induces differentiation and cell death [3]. | Derepression of a neuronal transcription program; disintegration of LSD1-CoREST complex and HMG20B degradation [3]. |
| <b>Other Cancers</b>                | Shown to be effective in other models including small-cell lung cancer.                           | Generalizable mechanism of disrupting oncogenic transcriptional programs.                                           |

## Development, Differentiation, and Immunity

| Biological System          | Key Findings with GSK-LSD1                                                                                     | Significance                                                                                                                       |
|----------------------------|----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Intestinal Epithelium      | Blocks Paneth cell differentiation; expands Lgr5+ stem cells; reprises a neonatal/reparative gene program [5]. | Reveals LSD1 as a master regulator of postnatal intestinal maturation and a potential target for regenerative medicine [5].        |
| Severe COVID-19 (in vitro) | Suppresses SARS-CoV-2-triggered "cytokine storm" in PBMCs from severe patients [7].                            | Suggests drug repositioning potential for LSD1 inhibitors to treat hyperinflammation by reducing NF- $\kappa$ B p65 stability [7]. |

## Experimental Protocols

This section provides practical guidance for using the **GSK-LSD1** chemical probe in accordance with best practices to ensure robust and interpretable results [8].

## Recommended Concentrations for Cell-Based Assays

Adherence to the recommended concentration range is critical for maintaining on-target activity and minimizing off-target effects.

| Assay Type                     | Recommended Concentration Range                         | Key Considerations                                                              |
|--------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------|
| Initial Cellular Activity      | Low nM range (e.g., 1 - 100 nM) [1]                     | Start with dose-response to determine optimal EC <sub>50</sub> for your system. |
| Proliferation/ Viability (MCC) | IC <sub>50</sub> in low nM range (e.g., < 5 nM) [1] [3] | Confirm effect is due to on-target inhibition using controls.                   |

| Assay Type                    | Recommended Concentration Range              | Key Considerations                                                    |
|-------------------------------|----------------------------------------------|-----------------------------------------------------------------------|
| Differentiation (AML)         | 50 - 100 nM [6]                              | Often used in combination with other agents (e.g., GSK3i).            |
| Gene Expression/<br>Mechanism | Use at or near cellular EC <sub>50</sub> [8] | Avoid high concentrations (> 1 μM) to prevent off-target effects [8]. |

## Essential Experimental Controls

To confidently attribute observed phenotypes to LSD1 inhibition, include the following controls in your study design:

| Control Type                 | Purpose                                                       | Current Status for GSK-LSD1                                                               |
|------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Matched Inactive Control     | Distinguish on-target effects from compound-related toxicity. | <b>Not publicly documented</b> for GSK-LSD1. This is a limitation for this probe.         |
| Orthogonal Probes            | Confirm phenotypes using chemically distinct inhibitors.      | <b>Available.</b> Examples include ORY-1001, TAK-418, and Bomedemstat (IMG-7289) [3] [6]. |
| Genetic Rescue/<br>Knockdown | Corroborate pharmacological findings with molecular biology.  | Use siRNA/shRNA against LSD1 (KDM1A) to phenocopy inhibitor effects [3].                  |

## Sample Workflow: Assessing LSD1 Dependency in a Cancer Cell Line



[Click to download full resolution via product page](#)

This workflow outlines a standard approach:

- **Treatment:** Treat cells with a dose range of **GSK-LSD1** for several days [3].
- **Phenotypic Assessment:** Measure outcomes like viability, proliferation, and differentiation markers [3] [6].
- **Validation:** Use orthogonal LSD1 inhibitors (e.g., ORY-1001) or genetic knockdown to confirm that the phenotype is specific to LSD1 inhibition [3].
- **Mechanistic Insight:** Perform molecular analyses such as RNA sequencing to assess gene expression changes (e.g., derepression of neuronal or differentiation genes) and monitor changes in histone methylation (H3K4me2) and relevant protein complexes (e.g., HMG20B stability) [3] [5].

## Summary and Outlook

**GSK-LSD1** remains a highly valuable, potent, and selective chemical probe for dissecting the biological functions of LSD1. Its application has been instrumental in revealing LSD1's critical role in maintaining cell identity and proliferation in cancers like AML and MCC, as well as in normal development.

Future research should focus on:

- **Expanding Combination Therapies:** The synergy between LSD1 inhibition and other agents, such as GSK3 inhibitors or immune checkpoint blockers, represents a promising avenue for enhancing therapeutic efficacy while potentially reducing toxicity [3] [6].
- **Exploring New Biological Contexts:** The role of LSD1 in cellular plasticity and reprogramming across various tissues and disease states is still an open and exciting field of inquiry.
- **Addressing Probe Limitations:** The lack of a widely available, matched inactive control compound for **GSK-LSD1** underscores the importance of always using orthogonal probes and genetic controls to validate findings.

## References

1. - GSK | Structural Genomics Consortium LSD 1 [thesgc.org]
2. Probe GSK-LSD1 [chemicalprobes.org]
3. LSD1 inhibition induces differentiation and cell death in ... [pmc.ncbi.nlm.nih.gov]
4. CRISPR-suppressor scanning reveals LSD1 role in AML [pmc.ncbi.nlm.nih.gov]
5. LSD1 represses a neonatal/reparative gene program in adult ... [pmc.ncbi.nlm.nih.gov]
6. Perturbing LSD1 and WNT rewires transcription to ... [nature.com]
7. - GSK , an LSD inhibitor, quashes SARS-CoV-2-triggered... 1 LSD 1 [nature.com]
8. Systematic literature review reveals suboptimal use of ... [nature.com]

To cite this document: Smolecule. [Introduction and Basic Properties]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b005651#gsk-bsd1-sgc-chemical-probe]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)